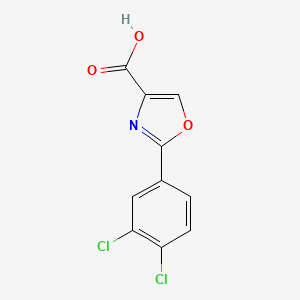

2-(3,4-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid

Description

2-(3,4-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic organic compound featuring an oxazole ring substituted at position 2 with a 3,4-dichlorophenyl group and at position 4 with a carboxylic acid moiety. This compound is of interest in medicinal chemistry, particularly as a synthetic intermediate or pharmacological research candidate . It is commercially available through suppliers like EOS Med Chem and American Elements, with applications in drug development and fine chemical synthesis .

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO3/c11-6-2-1-5(3-7(6)12)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPUAASUTOXBGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC(=CO2)C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichlorobenzoyl chloride with glycine in the presence of a base to form the corresponding amide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce oxazole alcohols or amines. Substitution reactions can lead to a variety of substituted oxazole derivatives .

Scientific Research Applications

2-(3,4-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

2-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic Acid

- Structure : Differs in the chlorophenyl substituent position (2-chloro vs. 3,4-dichloro).

- Molecular Formula: C₁₀H₆ClNO₃.

- Molecular Weight : 223.62 g/mol.

- Key Properties: Reduced steric hindrance and lower molecular weight compared to the dichloro analog.

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid

- Structure : Isoxazole ring (oxygen at position 2, nitrogen at position 3) with 2,6-dichlorophenyl and methyl groups.

- Key Differences : The isoxazole ring’s altered heteroatom arrangement impacts aromaticity and hydrogen-bonding capacity. The 2,6-dichloro substitution pattern creates distinct steric and electronic profiles compared to the 3,4-dichloro analog .

Heterocycle Modifications

4-(3,4-Dichlorophenyl)thiazole-2-carboxylic Acid

- Structure : Replaces oxazole with thiazole (sulfur at position 1, nitrogen at position 3).

- Molecular Formula: C₁₀H₅Cl₂NO₂S.

- Molecular Weight : 274.12 g/mol.

- The thiazole ring also increases molecular weight by ~17 g/mol compared to oxazole analogs .

2-(3,4-Dichloroanilino)-1,3-thiazole-4-carboxylic Acid

- Structure: Thiazole ring with an anilino (NH-linked) 3,4-dichlorophenyl group.

- Key Differences: The anilino linkage introduces a secondary amine, enabling additional hydrogen-bonding interactions. This modification may enhance solubility but reduce metabolic stability compared to direct phenyl-substituted analogs .

Data Table: Structural and Physicochemical Comparison

| Compound Name | Heterocycle | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Differences |

|---|---|---|---|---|---|---|

| 2-(3,4-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid | Oxazole | 3,4-Dichlorophenyl | C₁₀H₅Cl₂NO₃ | ~257 (estimated) | 1443979-88-1 | Reference compound |

| 2-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid | Oxazole | 2-Chlorophenyl | C₁₀H₆ClNO₃ | 223.62 | 1247706-41-7 | Reduced steric hindrance, lower weight |

| 4-(3,4-Dichlorophenyl)thiazole-2-carboxylic acid | Thiazole | 3,4-Dichlorophenyl | C₁₀H₅Cl₂NO₂S | 274.12 | 952959-38-5 | Increased lipophilicity (sulfur effect) |

| 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid | Isoxazole | 2,6-Dichlorophenyl, methyl | C₁₁H₈Cl₂NO₃ | Not provided | Not provided | Altered heteroatom arrangement |

Research Findings and Implications

- Biological Activity : Thiazole derivatives (e.g., 4-(3,4-dichlorophenyl)thiazole-2-carboxylic acid) demonstrate higher reported use in antimicrobial and anticancer research due to sulfur’s role in redox interactions .

- Synthetic Utility : The oxazole core is favored in medicinal chemistry for its metabolic stability, whereas isoxazole derivatives are less common due to synthetic complexity .

Biological Activity

2-(3,4-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies, highlighting its implications for drug development.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 272.09 g/mol. The compound features an oxazole ring structure and two chlorine atoms positioned at the 3 and 4 positions of the phenyl ring. This unique substitution pattern may enhance its biological activity compared to other oxazole derivatives.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antibacterial Activity : The presence of chlorine atoms on the aromatic ring is known to enhance antibacterial properties in oxazole derivatives. Initial studies suggest that this compound may serve as a potential antibacterial agent due to its structural characteristics.

- Enzyme Inhibition : Certain oxazoles have been identified as enzyme inhibitors. While specific inhibitory effects of this compound are yet to be fully characterized, its structural resemblance to known enzyme inhibitors warrants further investigation.

The mechanism of action for this compound involves interactions with specific molecular targets:

- The dichlorophenyl group can engage with hydrophobic pockets in proteins.

- The oxazole ring may participate in hydrogen bonding and π-π interactions, modulating enzyme or receptor activity.

These interactions are crucial for understanding the compound's biological effects and optimizing it for therapeutic applications.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique aspects of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(2,4-Dichlorophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid | Different dichlorophenyl position and methyl group | May exhibit distinct biological activities |

| 5-(2,3-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid | Similar oxazole core but different dichlorophenyl substitution | Potential differences in reactivity |

| 2-(3-Chlorophenyl)-1,3-oxazole-4-carboxylic acid | Lacks one chlorine atom compared to the target compound | May have reduced biological potency |

The unique substitution pattern on the phenyl ring enhances the biological activity of this compound compared to these similar compounds.

Antibacterial Studies

In vitro studies have demonstrated promising antibacterial activity against various bacterial strains. For instance, compounds with similar oxazole structures have shown effectiveness against Gram-positive and Gram-negative bacteria. The specific mechanism by which this compound exerts its antibacterial effects remains a subject of ongoing research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.